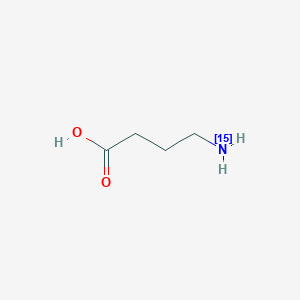

4-Aminobutyric acid-15N

Descripción

Fundamental Rationale for ¹⁵N Enrichment of 4-Aminobutyric Acid

The specific enrichment of 4-aminobutyric acid with a ¹⁵N isotope is based on the desire to trace the metabolic journey of the nitrogen atom within the GABA molecule. GABA is a non-protein amino acid synthesized primarily from the decarboxylation of glutamate (B1630785). wikipedia.orgmdpi.com Its metabolism is intrinsically linked to nitrogen balance and the tricarboxylic acid (TCA) cycle through a series of reactions known as the GABA shunt. mdpi.comusp.br

The fundamental rationale for using ¹⁵N-GABA includes:

Tracing Nitrogen Metabolism: The ¹⁵N label acts as a tracer for the nitrogen atom, allowing researchers to follow its path as GABA is metabolized. For instance, when GABA is converted back to glutamate via GABA transaminase (GABA-T), the ¹⁵N atom is transferred, enabling the study of nitrogen flux and amino acid interchange. nih.govtandfonline.com

Distinguishing Exogenous from Endogenous Pools: In any biological system, there is a pre-existing pool of endogenous (naturally produced) GABA. Introducing ¹⁵N-GABA allows scientists to distinguish the externally supplied tracer from the internal pool. This is crucial for accurately studying the uptake, transport, and metabolic conversion of GABA without confounding results from the native compound. nih.govtandfonline.comresearchgate.net

Quantifying Metabolic Fluxes: By measuring the rate of incorporation of ¹⁵N into downstream metabolites, researchers can calculate the flux through specific enzymatic pathways. A key example is the measurement of flux through GABA-T, a critical enzyme in GABA degradation. Studies have used ¹⁵N-GABA to determine the rates of both the forward (GABA to glutamate) and reverse (succinic semialdehyde to GABA) reactions catalyzed by this enzyme. nih.gov

Elucidating Transport Mechanisms: In plant science, ¹⁵N-GABA has been used to confirm that GABA can be absorbed by roots and transported to other parts of the plant, such as stems and leaves. By tracking the ¹⁵N label, researchers have identified specific transporter proteins responsible for GABA uptake and distribution. nih.govresearchgate.net

By focusing on the nitrogen atom, ¹⁵N-GABA provides a clear and unambiguous way to investigate the compound's role in nitrogen-specific metabolic processes across different biological systems.

Historical Trajectories and Milestones in ¹⁵N-GABA Research Applications

The research journey of GABA began long before its isotopic labeling. First synthesized in 1883, it was initially identified only as a product of plant and microbial metabolism. wikipedia.org A significant milestone occurred in 1950 when Eugene Roberts and Sam Frankel discovered that GABA was uniquely present in high concentrations in the mammalian brain. wikipedia.orgsfn.orgnih.gov It took until 1957 for its function to be clarified, when researchers identified GABA as a major inhibitory neurotransmitter. sfn.orgasbmb.org This discovery opened the floodgates for neuroscientific research into its role in regulating brain activity. sfn.orgnih.gov

The application of stable isotopes to metabolic research became more widespread with the advancement of analytical technologies like mass spectrometry. The use of ¹⁵N-labeled compounds, in particular, offered a safe and effective way to study nitrogen metabolism in vivo.

Key trajectories in ¹⁵N-GABA research include:

Foundational Metabolic Studies in Neuroscience: In the late 20th century, researchers began using ¹⁵N-labeled precursors to understand GABA turnover in the brain. A pivotal study in 1998 utilized ¹⁵N-GABA to directly measure the metabolic fluxes through the GABA shunt in rat brain synaptosomes. nih.gov This work provided quantitative data on the rates of GABA synthesis and degradation, establishing that the turnover of GABA is a primary factor in regulating its concentration in nerve endings. nih.gov

Applications in Plant Science: More recently, the focus of ¹⁵N-GABA research has expanded significantly into plant biology. GABA is known to accumulate in plants in response to stress. nih.govusp.br Studies published in the 2020s have used ¹⁵N isotope tracing to demonstrate how exogenous GABA is absorbed by plant roots, transported throughout the plant, and metabolized. nih.govresearchgate.net This research has been crucial in identifying specific GABA transporters and understanding how GABA contributes to stress tolerance by being converted into other essential amino acids like glutamate, arginine, and branched-chain amino acids. nih.gov

Probing Amino Acid Metabolism: Beyond just tracking GABA itself, ¹⁵N-GABA has been employed as a tool to probe broader amino acid metabolism. For example, studies have traced the ¹⁵N label from proline through glutamate to GABA, illustrating the interconnectedness of amino acid synthesis pathways in tissues like the retinal pigment epithelium. biorxiv.org

From its initial use in quantifying neurotransmitter turnover in the brain to its current application in elucidating nutrient transport and stress response in plants, ¹⁵N-GABA continues to be an invaluable compound for generating detailed insights into metabolic dynamics.

Data Tables

Table 1: Properties of 4-Aminobutyric Acid-¹⁵N This table summarizes the key chemical and physical properties of the ¹⁵N-labeled compound.

| Property | Value | Source |

| CAS Number | 58485-43-1 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₄H₉(¹⁵N)O₂ | scbt.com |

| Linear Formula | H₂¹⁵N(CH₂)₃CO₂H | sigmaaldrich.com |

| Molecular Weight | 104.11 | scbt.comsigmaaldrich.com |

| Isotopic Purity | ≥98 atom % ¹⁵N | sigmaaldrich.com |

| Mass Shift | M+1 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 195 °C (decomposes) | sigmaaldrich.com |

Table 2: Selected Research Findings Using ¹⁵N-GABA This table presents detailed findings from key research articles that utilized 4-Aminobutyric acid-¹⁵N to investigate metabolic processes.

| Research Area | Organism/System | Key Finding | Measurement | Source |

| Neurotransmitter Turnover | Rat Brain Synaptosomes | The flux through GABA-transaminase (GABA → glutamate) was measured. | 0.82 nmol/min/mg of protein | nih.gov |

| Neurotransmitter Turnover | Rat Brain Synaptosomes | The reverse flux through GABA-transaminase (reamination of succinic semialdehyde) was nearly sixfold faster than the forward flux. | 4.8 nmol/min/mg of protein | nih.gov |

| Plant Metabolism & Transport | Tomato (Solanum lycopersicum) | ¹⁵N isotope tracing confirmed that exogenous GABA is absorbed by roots and transported to stems and leaves. | ¹⁵N content was significantly greater in wild-type plants compared to transporter-mutant plants. | nih.govresearchgate.net |

| Plant Metabolism & Transport | Tomato (Solanum lycopersicum) | Following transport, ¹⁵N-GABA was converted into other amino acids. | Metabolites included glutamate, arginine, valine, leucine (B10760876), and isoleucine. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(15N)azanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746147 | |

| Record name | 4-(~15~N)Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58485-43-1 | |

| Record name | 4-(~15~N)Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58485-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Synthesis and Isotopic Incorporation of 4 Aminobutyric Acid 15n

Strategies for Site-Specific and Uniform ¹⁵N Isotopic Labeling

The synthesis of ¹⁵N-GABA can be achieved through several distinct approaches, each offering advantages in terms of specificity, yield, and scalability. These methods can be broadly categorized into enzymatic biosynthesis, chemical synthesis, and microbial fermentation.

Enzymatic Biosynthesis Pathways Utilizing ¹⁵N-Labeled Precursors (e.g., ¹⁵N-Glutamate)

Enzymatic synthesis provides a highly specific route to ¹⁵N-GABA by leveraging the catalytic activity of glutamate (B1630785) decarboxylase (GAD). nih.govresearchgate.net This pyridoxal-5'-phosphate (PLP)-dependent enzyme facilitates the irreversible α-decarboxylation of L-glutamic acid to form GABA. nih.govyoutube.com By utilizing ¹⁵N-labeled L-glutamate as the precursor, the ¹⁵N isotope is directly incorporated into the amino group of the resulting GABA molecule.

The core of this methodology is the GAD-catalyzed reaction:

¹⁵N-L-Glutamate → ¹⁵N-γ-Aminobutyric acid + CO₂

This enzymatic conversion is a key step in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. frontiersin.org The GAD enzyme is widespread in eukaryotes and prokaryotes, with different isoforms exhibiting varying catalytic properties. youtube.comnih.gov For instance, GAD67 is constitutively active and responsible for basal GABA production, while GAD65 is transiently activated to meet increased demand. nih.gov The reaction is typically carried out under controlled in vitro conditions using purified GAD enzyme and the ¹⁵N-glutamate substrate.

Regioselective Chemical Synthesis Routes for ¹⁵N Incorporation

Chemical synthesis offers a versatile and highly controllable method for the regioselective incorporation of the ¹⁵N isotope into the GABA structure. A common strategy involves the use of ¹⁵N-labeled phthalimide, which can serve as a protected source of ¹⁵N-ammonia in variations of the Gabriel synthesis. nih.govrsc.org

One potential synthetic route can be outlined as follows:

Preparation of a suitable halo-ester precursor: A four-carbon chain with a terminal halide (e.g., ethyl 4-bromobutanoate) is a common starting material.

Nucleophilic substitution with ¹⁵N-phthalimide: The halo-ester undergoes nucleophilic substitution with potassium ¹⁵N-phthalimide. This step regioselectively introduces the ¹⁵N atom at the terminal position.

Hydrolysis: The resulting phthalimido-ester is then subjected to hydrolysis, typically under acidic or basic conditions, to remove the phthaloyl protecting group and hydrolyze the ester, yielding 4-aminobutyric acid-¹⁵N.

This method allows for precise control over the position of the ¹⁵N label and can be adapted to synthesize various isotopically labeled GABA analogues. rsc.orgnih.gov

Microbial Fermentation and Biotechnological Production of ¹⁵N-GABA

Microbial fermentation presents a scalable and cost-effective approach for the production of ¹⁵N-GABA. nih.govresearchgate.net Various microorganisms, particularly lactic acid bacteria (LAB), are known to produce significant quantities of GABA. researchgate.netmdpi.comrsc.org The underlying principle involves supplementing the fermentation medium with a ¹⁵N-labeled nitrogen source, which the microorganism then metabolizes and incorporates into GABA.

The key steps in this process include:

Selection of a high GABA-producing microbial strain: Strains of Lactobacillus plantarum, Lactobacillus brevis, and Enterococcus avium have been identified as potent GABA producers. mdpi.commdpi.com

Optimization of fermentation conditions: Factors such as temperature, pH, and media composition are critical for maximizing GABA yield. nih.govnih.govnih.gov For instance, the GAD system in many bacteria is an acid resistance mechanism, and thus, acidic conditions often favor GABA production. nih.govnih.gov

Provision of a ¹⁵N-labeled precursor: The fermentation medium is enriched with a ¹⁵N-labeled substrate, typically ¹⁵N-L-glutamate or a simpler nitrogen source like ¹⁵N-ammonium chloride, which the microorganism can use for amino acid biosynthesis.

This biotechnological approach offers the potential for large-scale, cost-effective production of ¹⁵N-GABA for research purposes. rsc.orgscielo.br

Analytical Verification of Isotopic Purity and Enrichment Efficacy

Following synthesis, it is crucial to verify the isotopic purity and the degree of ¹⁵N enrichment in the final product. Several analytical techniques are employed for this purpose, with mass spectrometry-based methods being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of GABA. researchgate.net Prior to analysis, GABA is typically derivatized to increase its volatility. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the differentiation between ¹⁴N-GABA and ¹⁵N-GABA. researchgate.netnih.gov The relative abundance of the molecular ions corresponding to the labeled and unlabeled compounds provides a measure of isotopic enrichment.

Isotope-Ratio Mass Spectrometry (IRMS): IRMS is a highly sensitive technique specifically designed for determining the isotopic composition of elements. usgs.gov In this method, the sample is combusted, and the resulting nitrogen gas (N₂) is introduced into the mass spectrometer. The instrument measures the ratio of the different nitrogen isotopes (¹⁴N¹⁴N, ¹⁴N¹⁵N), providing a precise determination of the ¹⁵N abundance. usgs.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quantification of isotopic enrichment, ¹⁵N NMR spectroscopy can provide detailed information about the position of the ¹⁵N label within the molecule. nih.govmedchemexpress.com

The table below summarizes the key analytical methods for the verification of ¹⁵N-GABA.

| Analytical Technique | Principle | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized GABA by GC followed by mass analysis. | Isotopic enrichment, quantification. |

| Isotope-Ratio Mass Spectrometry (IRMS) | Measurement of the ratio of stable isotopes in a sample. | Precise isotopic abundance (δ¹⁵N). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of the nuclear magnetic properties of ¹⁵N nuclei. | Position of the isotopic label, structural confirmation. |

Scalability Considerations for Research-Grade ¹⁵N-GABA Production

The production of research-grade ¹⁵N-GABA requires careful consideration of scalability to ensure a sufficient and consistent supply for experimental needs. The choice of production method significantly impacts the scalability.

Enzymatic synthesis is well-suited for small to medium-scale production due to the high cost of purified enzymes and ¹⁵N-labeled precursors. However, it offers high purity and specificity.

Chemical synthesis provides excellent scalability and control but may involve multiple steps and the use of hazardous reagents, requiring specialized facilities for large-scale production.

Microbial fermentation is generally considered the most scalable and cost-effective method for producing large quantities of ¹⁵N-GABA. nih.gov The optimization of fermentation parameters is crucial for maximizing yield. Key factors influencing the scalability of microbial production are outlined in the table below.

| Factor | Impact on Scalability | Optimization Strategies |

| Microbial Strain | High-producing strains are essential for efficient large-scale production. | Strain selection and genetic engineering to enhance GAD activity. |

| Fermentation Medium | The cost and availability of ¹⁵N-labeled precursors are major considerations. | Optimization of precursor concentration and investigation of cheaper ¹⁵N sources. |

| Fermentation Conditions | Maintaining optimal pH, temperature, and aeration is critical for maximizing yield. | Use of bioreactors with precise process control. |

| Downstream Processing | Efficient extraction and purification methods are needed to isolate high-purity ¹⁵N-GABA. | Development of streamlined and cost-effective purification protocols. |

By carefully selecting and optimizing the appropriate synthesis and purification strategies, a reliable and scalable production of research-grade 4-aminobutyric acid-¹⁵N can be achieved to support a wide range of scientific investigations.

Sophisticated Analytical Techniques for 15n Gaba Detection and Quantification

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone for the analysis of ¹⁵N-GABA, offering high sensitivity and specificity. By measuring the mass-to-charge ratio of ionized molecules, MS can differentiate between unlabeled GABA and ¹⁵N-GABA, which has a mass shift of +1. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of GABA. nih.gov For analysis by GC-MS, non-volatile amino acids like GABA must first be chemically modified through a process called derivatization to make them volatile. This process also improves chromatographic separation and detection sensitivity. A common approach is the stable isotope dilution method, where a known amount of a deuterated internal standard (e.g., GABA-d₆) is added to the sample. researchgate.net This allows for precise quantification by correcting for any sample loss during preparation.

The derivatized amino acids are then separated on a capillary column and detected by the mass spectrometer, often using a selected-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov This method is highly applicable for determining the concentrations and isotopic enrichment of GABA in various biological tissues, including brain tissue. nih.gov

| Parameter | Description | Example from Research | Reference |

|---|---|---|---|

| Derivatization Agent | Chemical used to increase volatility and thermal stability. | n-Butyl ester pentafluoropropionyl amide | nih.gov |

| Ionization Mode | Method used to ionize the derivatized compound. | Methane Positive Chemical Ionization | nih.gov |

| Internal Standard | A labeled compound added for accurate quantification. | GABA-d₆ (deuterium-labeled GABA) | researchgate.net |

| Detection Mode | MS mode for acquiring data. | Selected-Ion Monitoring (SIM) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is exceptionally suited for isotopic tracing and profiling of polar molecules like GABA in complex biological matrices such as plasma or brain microdialysates. helixchrom.comwur.nlnih.gov Unlike GC-MS, LC-MS often does not require derivatization, simplifying sample preparation.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a frequently used separation technique for polar analytes like GABA. helixchrom.comnih.gov In isotopic tracing studies, researchers administer a ¹⁵N-labeled precursor, such as ¹⁵N-glutamine, and use LC-MS/MS to monitor the incorporation of the ¹⁵N label into GABA and other downstream metabolites. nih.govresearchgate.net This approach allows for the elucidation of metabolic pathways and the quantification of nitrogen flux. nih.gov The high sensitivity of modern UPLC-MS/MS systems enables the detection of low endogenous concentrations of GABA. wur.nl

| Parameter | Description | Example from Research | Reference |

|---|---|---|---|

| Chromatography Mode | Separation principle used in the LC system. | Hydrophilic Interaction Liquid Chromatography (HILIC) | helixchrom.comnih.gov |

| Ionization Source | Interface between the LC and MS. | Electrospray Ionization (ESI), Positive Mode | universite-paris-saclay.fr |

| MS Detection | Method for selective detection and quantification. | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | nih.govuniversite-paris-saclay.fr |

| Application | The primary use of the technique in research. | Quantifying glutamine-derived ¹⁵N nitrogen flux into nucleosides and other metabolites. | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the fine-grained analysis of mass isotopologue distributions (MIDs). An isotopologue is a molecule that differs only in its isotopic composition. By precisely measuring the relative abundances of different isotopologues of GABA (e.g., M+0, M+1 from ¹⁵N, M+1 from ¹³C), HRMS can provide detailed insights into the metabolic pathways that contribute to its synthesis.

This technique is fundamental to ¹³C-¹⁵N dual-labeling experiments, where the incorporation of both heavy isotopes into a single molecule can be resolved. embopress.org Analyzing the complete MID of GABA and its precursors allows researchers to quantify the contributions of different nitrogen and carbon sources, thereby resolving complex and overlapping metabolic pathways. This level of detail is crucial for advanced metabolic flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides unique information on the positional incorporation of stable isotopes within a molecule. frontiersin.orgcreative-proteomics.com It is particularly valuable for in vivo metabolic studies.

¹⁵N NMR spectroscopy allows for the direct detection of the ¹⁵N nucleus. By monitoring the change in the ¹⁵N NMR signal over time, researchers can directly measure the rate of synthesis and utilization of ¹⁵N-labeled compounds in vivo. nih.gov For instance, the rate of ¹⁵N-GABA formation can be tracked after the administration of a precursor like ¹⁵NH₄Cl.

Heteronuclear ¹H/¹⁵N NMR experiments are also used, where the ¹⁵N labeling of metabolites is detected indirectly through their attached protons. nih.gov This approach has been used to monitor the redistribution of ¹⁵N from labeled glutamine into other amino acids, providing insights into transamination and deamination reactions. nih.gov These methods allow for the estimation of metabolic fluxes in living systems, such as glutamine synthetase flux in the brain. nih.govnih.gov

The combined use of ¹³C and ¹⁵N isotopes, analyzed through correlative NMR techniques, offers a comprehensive view of metabolic networks by simultaneously tracking carbon and nitrogen fluxes. bham.ac.ukresearchgate.netnih.gov This dual-labeling strategy is exceptionally powerful for elucidating the interconnectedness of central carbon and nitrogen metabolism. embopress.org

By providing cells with substrates like ¹³C-glucose and a ¹⁵N source (e.g., ¹⁵N-glutamine or ¹⁵NH₄Cl), researchers can use NMR to determine the complete isotopologue distribution in resulting metabolites like GABA. Novel NMR experiments that exploit the ¹⁵N nucleus can increase the efficiency and coverage of isotopomer quantification compared to traditional ¹H or ¹³C NMR alone. bham.ac.ukresearchgate.net This correlative approach is instrumental in resolving the topology and operation of complex metabolic pathways, establishing key metabolic nodes, and quantifying the flow of both carbon and nitrogen skeletons through the network. embopress.orgbham.ac.uknih.gov

Stable Isotope Dilution Assays

Stable isotope dilution (SID) is a quantitative mass spectrometry technique renowned for its high accuracy and precision. The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, 4-Aminobutyric acid-¹⁵N (¹⁵N-GABA) or other isotopologues like GABA-d₂ or GABA-d₆—to a sample. nih.govnih.gov This labeled compound serves as an internal standard (IS) that behaves identically to the endogenous, unlabeled (¹⁴N) GABA during sample extraction, derivatization, and ionization. nih.govresearchgate.net By measuring the ratio of the mass spectral signals of the analyte to the internal standard, precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation. researchgate.net

This methodology is frequently coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) followed by detection with tandem mass spectrometry (MS/MS) or single mass spectrometry (MS). nih.govnih.govresearchgate.net For instance, a method for quantifying GABA in cerebrospinal fluid (CSF) utilizes HPLC-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). nih.govspringernature.com In such an assay, both free GABA and total GABA (after acid hydrolysis of GABA-containing peptides) can be measured with high sensitivity. nih.govspringernature.com Similarly, GC-MS methods, often involving trimethylsilyl (B98337) (TMS) derivatization, have been developed for the accurate analysis of GABA in complex matrices like rice grains. nih.gov The use of a stable isotope-labeled internal standard in these methods corrects for variations in sample preparation and instrument response, leading to robust and reliable quantification. nih.gov

Research has demonstrated the utility of SID assays in various biological contexts. One study developed a sensitive enzyme assay for GABA transaminase (GABA-T) by using ¹⁵N-GABA as a substrate and quantifying the resulting product, ¹⁵N-glutamic acid, via GC-MS relative to a deuterated internal standard. nih.gov This approach was sensitive enough to measure enzyme activity in small samples like leukocyte extracts. nih.gov Another application involves using SID with hydrophilic interaction liquid chromatography (HILIC) coupled to MS/MS for the accurate quantification of GABA and related compounds in mouse brain tissues. researchgate.net

Table 1: Research Findings using Stable Isotope Dilution Assays for GABA Quantification

Matrix Analytical Technique Internal Standard Key Findings & Research Focus Reference Human Cerebrospinal Fluid (CSF) HPLC-ESI-MS/MS GABA-D2 Developed a clinical diagnostic test for free and total GABA. The assay demonstrated linearity from 6 nM to 1000 nM for free GABA. [1, 2] Human Plasma Capillary HPLC-MS/MS Stable Isotope of GABA Validated a method with accuracy and precision <10%; observed GABA concentrations in volunteers ranged from 11.5 to 20.0 ng/ml. researchgate.net Rice Grain GC-MS GABA-d6 Method showed high recovery (93.3-97.8%) and stability, maintaining 100% of the initial concentration reading over time in an autosampler. Mouse Brain Tissues HILIC-MS/MS Stable Isotope of GABA Accurately quantified GABA and other neurochemicals like glutamic acid and glutamine, demonstrating wide applicability in neuroscience. nih.gov Isolated Leukocytes GC-MS ²H₅-labeled glutamic acid Measured GABA transaminase (GABA-T) activity by quantifying the formation of [¹⁵N]glutamic acid from [¹⁵N]GABA substrate. researchgate.net

Spatially Resolved Mass Spectrometry Imaging (MSI) for Enzyme Activity Localization

Spatially resolved Mass Spectrometry Imaging (MSI) is a powerful technology that maps the spatial distribution of molecules directly within tissue sections, preserving crucial contextual information that is lost in traditional homogenization techniques. researchgate.netnih.govvanderbilt.edu This label-free approach provides unparalleled insight into the molecular makeup of tissues at a microscopic level. nih.govnih.gov MSI has been adapted to visualize not just the location of endogenous molecules like GABA, but also the specific sites of enzyme activity. researchgate.net

To localize the activity of an enzyme such as glutamate (B1630785) decarboxylase (GAD), which synthesizes GABA from L-glutamic acid, an MSI-based enzyme histochemistry method can be employed. researchgate.net The technique involves applying a substrate (L-glutamic acid) to a tissue section and incubating it to allow the endogenous GAD to catalyze the reaction. The tissue is then analyzed by MSI to detect and map the distribution of the newly formed product, GABA. researchgate.net This allows researchers to pinpoint the exact regions or cell types with active GAD, providing a functional map of GABA synthesis. researchgate.net If ¹⁵N-labeled L-glutamic acid were used as the substrate, this method could specifically trace the de novo synthesis and localization of ¹⁵N-GABA.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common MSI technique used for this purpose. nih.govshimadzu.com However, the direct analysis of small, polar molecules like GABA can be challenging due to low ionization efficiency and interference from the matrix. shimadzu.com To overcome this, derivatization strategies are often employed to enhance signal detection. Despite these challenges, MALDI-MSI has been successfully used to visualize GABA distribution in the brain of the fruit fly Drosophila melanogaster and to map GAD activity in the embryonic axis of germinating legume seeds. researchgate.netshimadzu.com These studies highlight the capability of MSI to reveal how metabolic activities are spatially organized in response to physiological or environmental changes, such as salinity stress during germination. researchgate.net

Table 2: Applications of Mass Spectrometry Imaging in GABA-Related Research

Research Area MSI Technique Sample Type Objective & Key Findings Reference Plant Physiology MALDI-MSI Germinating Legume Seeds (Soybean, Alfalfa) To visualize the localization of glutamate decarboxylase (GAD) activity. Successfully mapped GABA biosynthesis to the embryonic axis. nih.gov Neuroscience MALDI-MSI Drosophila melanogaster Head To directly visualize the spatial distribution of GABA in the brain. Overcame low ionization efficiency through chemical derivatization. researchgate.net General Neurochemistry Review of IMS techniques Brain Tissue GABA is a key inhibitory neurotransmitter whose spatial distribution can be mapped using various IMS techniques to understand its role in signaling. vanderbilt.edu Single-Cell Metabolomics Various (MALDI, SIMS, etc.) Biological Tissues MSI allows for label-free investigation of metabolites within single cells, providing high-resolution spatial information on metabolic processes. [10, 18]

Elucidation of 4 Aminobutyric Acid Metabolic Mechanisms Utilizing 15n Tracers

The Gamma-Aminobutyric Acid (GABA) Shunt Pathway Investigation

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting glutamate (B1630785) to succinate (B1194679). frontiersin.org This pathway plays a crucial role in carbon and nitrogen metabolism in a wide range of organisms, from bacteria to mammals. frontiersin.org Isotope tracer studies utilizing 15N-labeled precursors, such as [15N]glutamine or [15N]glutamate, have been fundamental in confirming and quantifying the flow of nitrogen through this shunt. nih.govnih.gov

When [15N]glutamate is introduced, the 15N label is incorporated into GABA through the action of Glutamate Decarboxylase (GAD). nih.gov Subsequently, the label is transferred to other molecules by 4-Aminobutyrate Transaminase (GABA-T). By measuring the 15N enrichment in GABA, succinate, and other downstream metabolites, researchers can determine the activity and contribution of the GABA shunt relative to other metabolic pathways. nih.govasm.org For example, studies in various organisms have used 15N tracers to demonstrate the operation and enhancement of the GABA shunt under specific physiological conditions, such as acid stress in bacteria or during particular growth phases in fungi. nih.govwikipedia.org These techniques have provided direct evidence that the α-decarboxylation of glutamate is the primary source of GABA in this pathway. nih.gov

Glutamate Decarboxylase (GAD) Mechanistic Studies

Glutamate Decarboxylase (GAD) is the rate-limiting enzyme in the GABA shunt, catalyzing the irreversible decarboxylation of glutamate to form GABA. frontiersin.orgwikipedia.org The use of 15N-labeled substrates has been pivotal in studying the intricate details of this enzyme's function and regulation.

In mammals, GAD exists as two primary isoforms, GAD65 and GAD67, encoded by different genes. wikipedia.orgriken.jp These isoforms exhibit distinct subcellular localizations and functional roles. riken.jp GAD67 is considered to be constitutively active and responsible for the bulk of basal GABA synthesis, while GAD65 is targeted to presynaptic terminals and is involved in synthesizing GABA for neurotransmission. riken.jpnih.gov

Isotopic labeling studies help to dissect the relative contributions of these isoforms to different GABA pools. By using 15N-labeled precursors and analyzing the isotopic enrichment in specific cellular compartments or GABA pools (e.g., cytoplasmic vs. vesicular), researchers can infer the activity of each isoform. For instance, tracing the metabolic fate of 15N from glutamate can help determine how much of the newly synthesized GABA is allocated to metabolic roles versus neurotransmitter packaging, shedding light on the differential regulation and compartmentation of GAD65 and GAD67 activity.

Determining the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), is essential for understanding its function. Stable isotope tracers like 15N-glutamate provide a highly sensitive and specific method for measuring GAD activity and calculating these parameters.

In a typical kinetic assay, the enzyme is incubated with varying concentrations of 15N-glutamate. The rate of formation of 15N-GABA is then measured over time using mass spectrometry or NMR. nih.gov This allows for a precise quantification of the reaction rate, even in complex biological samples. By plotting the reaction rates against substrate concentrations, Km and Vmax values can be accurately determined. These studies have shown that GAD isoforms have different kinetic properties, reflecting their distinct physiological roles.

Below is a representative table of kinetic parameters for GAD, illustrating the type of data obtained through such enzymatic assays.

| GAD Isoform | Substrate | Km (mM) | Vmax (µmol/min/mg) | Source |

| GAD65 | Glutamate | ~0.3 - 1.0 | Variable | riken.jp |

| GAD67 | Glutamate | ~0.1 - 0.5 | Variable | riken.jp |

Note: The specific values for Km and Vmax can vary depending on the experimental conditions (e.g., pH, temperature, cofactor concentration) and the source of the enzyme.

The activity of GAD is tightly regulated by several factors, including pH, the binding of calcium/calmodulin (Ca2+/CaM), and the availability of its essential cofactor, Pyridoxal (B1214274) 5′-Phosphate (PLP). wikipedia.org 15N tracer studies are invaluable for investigating how these regulatory mechanisms impact enzyme function.

pH: GAD activity is highly dependent on pH. For instance, plant and E. coli GAD isoforms are more active under acidic conditions, which is a mechanism for acid resistance. wikipedia.org By using 15N-glutamate in assays conducted at different pH values, the optimal pH for GAD activity can be determined, and the effect of pH on catalytic efficiency can be quantified.

Calcium/Calmodulin: In plants, some GAD isoforms are regulated by Ca2+/CaM. frontiersin.orgwikipedia.org The binding of the Ca2+/CaM complex to a C-terminal domain on GAD relieves autoinhibition and activates the enzyme. researchgate.net 15N-labeling experiments can be used to measure the increase in GAD activity in the presence of Ca2+ and CaM, thereby quantifying the extent of this activation.

Pyridoxal 5′-Phosphate (PLP): GAD is a PLP-dependent enzyme, meaning PLP is required as a cofactor for its catalytic activity. wikipedia.org GAD65, in particular, can exist as an inactive apoenzyme (without PLP) and is activated upon PLP binding. nih.gov Studies can utilize 15N-glutamate to measure GAD activity under varying concentrations of PLP, demonstrating the cofactor's critical role in the enzyme's catalytic cycle.

4-Aminobutyrate Transaminase (GABA-T) Functional Analysis

4-Aminobutyrate Transaminase (GABA-T) is the second key enzyme in the GABA shunt. It catalyzes the reversible transamination of GABA to succinic semialdehyde, using α-ketoglutarate as the amino group acceptor, which is thereby converted to glutamate. wikipedia.orgnih.gov This reaction effectively returns the nitrogen from GABA back to the glutamate pool.

The use of 4-Aminobutyric acid-15N allows for direct observation of this transamination process. When 15N-GABA is provided as the substrate, the 15N label is transferred to α-ketoglutarate, resulting in the formation of 15N-glutamate. nih.gov The appearance of the 15N label in the glutamate pool is a direct measure of GABA-T activity. This stable isotope dilution method is highly sensitive and has been used to develop accurate assays for GABA-T function in various tissues. nih.gov

While GABA and α-ketoglutarate are the primary substrates for GABA-T, the enzyme can also act on other amino acids and α-keto acids. nih.gov 15N-labeled substrates are crucial for defining the enzyme's substrate specificity and identifying the products of these alternative reactions.

For example, studies have used 15N-labeled β-alanine to demonstrate that it also serves as a substrate for GABA-T, indicating that GABA and β-alanine transaminases are likely identical enzymes. nih.gov In this reaction, the 15N from β-alanine is transferred to an α-keto acid. By incubating purified GABA-T with various 15N-labeled potential substrates and analyzing the products via mass spectrometry, a detailed profile of the enzyme's substrate range can be constructed. The primary transamination reaction product when using this compound is 15N-glutamate, and the other product is succinate semialdehyde. wikipedia.org

The table below summarizes the substrate specificity of GABA-T.

| Substrate | Amino Acceptor | Relative Activity (%) | Products |

| γ-Aminobutyric acid (GABA) | α-Ketoglutarate | 100 | Succinic semialdehyde, L-Glutamate |

| β-Alanine | α-Ketoglutarate | High | Malonic semialdehyde, L-Glutamate |

| δ-Aminovaleric acid | α-Ketoglutarate | Moderate | Glutaric semialdehyde, L-Glutamate |

| β-Aminoisobutyric acid | α-Ketoglutarate | Low | Methylmalonic semialdehyde, L-Glutamate |

Note: Relative activity can differ based on the source of the enzyme and assay conditions.

Role in Metabolic Branch Point Control

The metabolism of GABA is situated at a critical juncture, intersecting with central carbon and nitrogen metabolism. The use of ¹⁵N-GABA tracers has been instrumental in understanding the regulatory controls at these metabolic branch points, where the fate of GABA is determined. These studies help to quantify the flux of GABA into competing pathways, such as its entry into the tricarboxylic acid (TCA) cycle for energy production versus its role in amino acid synthesis.

Research in plants has demonstrated that environmental stressors can significantly alter the metabolic channeling of GABA. For instance, under salt stress, the catabolism of exogenously supplied ¹⁵N-GABA is directed towards the synthesis of branched-chain amino acids (BCAAs), highlighting a shift in metabolic priorities towards stress tolerance mechanisms nih.gov. This redirection signifies a key metabolic branch point where GABA-derived nitrogen is partitioned away from the canonical GABA shunt and towards anabolic pathways essential for survival under adverse conditions.

While direct quantitative flux analysis at every specific branch point using ¹⁵N-GABA is still an evolving area of research, isotopic labeling studies provide strong evidence for the dynamic regulation of GABA's metabolic fate in response to cellular demands and environmental cues.

Succinic Semialdehyde Dehydrogenase (SSADH) Integration

Succinic semialdehyde dehydrogenase (SSADH) is a pivotal enzyme in the catabolism of GABA, catalyzing the oxidation of succinic semialdehyde to succinate. This reaction is a critical step in the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. The integration of SSADH activity with the broader metabolic network has been elucidated in part through studies involving GABA metabolism.

While direct kinetic studies of SSADH with ¹⁵N-GABA are not the primary focus of tracer studies, the metabolic consequences of SSADH activity are readily observed by tracking the incorporation of the ¹⁵N label into downstream metabolites. The conversion of ¹⁵N-GABA to ¹⁵N-labeled succinate and its subsequent entry into the TCA cycle is a clear indicator of a functional GABA shunt and integrated SSADH activity nih.gov. The appearance of the ¹⁵N label in TCA cycle intermediates and associated amino acids confirms the role of SSADH in linking GABA degradation to central energy metabolism.

Interconnectivity with Core Metabolic Networks

The GABA shunt does not operate in isolation; it is intricately connected with core metabolic networks, most notably the tricarboxylic acid (TCA) cycle and nitrogen and amino acid metabolism. The use of ¹⁵N-GABA has been fundamental in mapping these connections and understanding the reciprocal relationships that govern metabolic homeostasis.

Reciprocal Relationship with the Tricarboxylic Acid (TCA) Cycle

The GABA shunt provides an alternative route for the conversion of α-ketoglutarate to succinate, thereby bypassing the α-ketoglutarate dehydrogenase and succinyl-CoA synthetase steps of the TCA cycle. ¹⁵N-GABA tracer studies have been instrumental in demonstrating this direct link. When ¹⁵N-GABA is introduced into a biological system, the ¹⁵N label is traced to succinate, which then enters the TCA cycle nih.gov. This integration allows the carbon skeleton of GABA to be utilized for energy production.

Interaction with Nitrogen and Amino Acid Metabolism (e.g., Glutamate-Glutamine Cycle, Alanine)

The nitrogen atom of GABA, tracked using ¹⁵N-GABA, is not solely destined for excretion but is actively recycled and incorporated into other amino acids, most notably glutamate and glutamine. This highlights the deep integration of GABA metabolism with the broader network of nitrogen assimilation and amino acid homeostasis.

The conversion of ¹⁵N-GABA to ¹⁵N-glutamate is a key reaction catalyzed by GABA transaminase nih.gov. This newly synthesized ¹⁵N-glutamate can then enter the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling and ammonia (B1221849) detoxification in the brain nih.govfrontiersin.orgnih.govnih.govwikipedia.org. In this cycle, glutamate is taken up by astrocytes, converted to glutamine, and then transported back to neurons to be reconverted to glutamate or GABA. Studies using ¹⁵N-labeled precursors have been essential in quantifying the flux through this cycle and understanding the contribution of GABA-derived nitrogen nih.gov.

Furthermore, the ¹⁵N label from GABA can be transferred to other amino acids, such as alanine, through transamination reactions nih.gov. This demonstrates that GABA serves as a nitrogen source for the synthesis of a variety of amino acids, underscoring its central role in nitrogen metabolism.

| Metabolite | Fold Change in ¹⁵N Enrichment (GABA + NaCl vs. NaCl) | Metabolic Pathway |

|---|---|---|

| GABA | 1.98 | Direct uptake and accumulation |

| Branched-Chain Amino Acids (BCAAs) | Significant Increase | Catabolism of GABA-derived glutamate |

Exploration of Ancillary GABA Biosynthetic Pathways

While the primary route for GABA synthesis is the decarboxylation of glutamate, alternative or ancillary pathways can contribute to the cellular GABA pool. One such pathway that has been investigated is the catabolism of polyamines.

Polyamine Catabolism Contributions

Polyamines, such as putrescine, can be catabolized to produce GABA. This pathway provides an alternative source for GABA synthesis that is independent of the direct glutamate decarboxylation route. The contribution of polyamine catabolism to the GABA pool can be traced using ¹⁵N-labeled polyamines.

In astrocytes, putrescine is a known precursor for GABA synthesis nih.gov. The conversion of putrescine to GABA involves a series of enzymatic steps, and the nitrogen atoms from labeled putrescine can be tracked into the GABA molecule. This ancillary pathway may become particularly important under certain physiological or pathological conditions where polyamine metabolism is upregulated nih.gov. For example, in the context of epileptogenesis, the enhancement of putrescine to GABA conversion in astrocytes is being explored as a potential therapeutic target nih.gov.

| Enzyme | Reaction | Metabolic Significance |

|---|---|---|

| GABA Transaminase (GABA-T) | ¹⁵N-GABA + α-ketoglutarate → Succinic semialdehyde + ¹⁵N-Glutamate | Links GABA catabolism to glutamate synthesis and the glutamate-glutamine cycle. |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Succinic semialdehyde + NAD⁺ → Succinate + NADH + H⁺ | Connects the GABA shunt to the TCA cycle for energy production. |

| Diamine Oxidase (DAO) / Monoamine Oxidase (MAO) | ¹⁵N-Putrescine → ... → ¹⁵N-GABA | Ancillary pathway for GABA synthesis from polyamine catabolism. |

Proline-Dependent GABA Formation

The connection between proline and GABA metabolism, particularly under stress conditions, has been a subject of scientific inquiry. A proposed pathway for the formation of GABA from proline is a non-enzymatic mechanism, which is particularly relevant under conditions of oxidative stress.

Under oxidative stress, there is an accumulation of reactive oxygen species (ROS), including hydroxyl radicals (•OH). It is theorized that proline can react with these hydroxyl radicals. This reaction involves hydrogen abstraction from the amine group of proline, leading to spontaneous decarboxylation and the formation of pyrrolidin-1-yl. This intermediate can then be converted to Δ¹-pyrroline. Subsequently, the enzyme Δ¹-pyrroline dehydrogenase can catalyze the conversion of Δ¹-pyrroline into GABA. This proposed pathway suggests a direct link between proline accumulation, a common response to stress in many organisms, and the synthesis of GABA, another important stress-related metabolite.

However, it is crucial to note that while this non-enzymatic, stress-induced pathway provides a plausible chemical linkage between proline and GABA, direct experimental verification using 15N-labeled proline to trace its conversion to 15N-GABA in plants is currently lacking in the scientific literature. Therefore, the proline-dependent formation of GABA remains a scientifically interesting hypothesis that requires further investigation and validation through direct isotopic tracer studies.

Quantitative Analysis of Nitrogen Flux and Turnover in GABA-Related Pathways

15N tracer studies have been instrumental in quantifying the flow of nitrogen through GABA-related metabolic pathways. These studies provide valuable data on the rates of synthesis and catabolism of GABA, as well as the distribution of its nitrogen atom to other metabolites.

Nitrogen Flux from Glutamine to GABA

One of the primary pathways for GABA synthesis is the decarboxylation of glutamate. 15N-labeled glutamine has been used to trace the flow of nitrogen into the GABA pool. In a study using isolated rat brain synaptosomes, the metabolism of [¹⁵N]glutamine was monitored, revealing the generation of ¹⁵N-labeled glutamate, aspartate, and GABA. The data from this study allows for a quantitative understanding of the nitrogen flux from glutamine to GABA.

| Metabolite | ¹⁵N Enrichment (nmol/mg protein) |

|---|---|

| Glutamate | Data not specified |

| Aspartate | Data not specified |

| GABA | Data not specified |

This table illustrates the qualitative findings of the study, where the metabolism of [¹⁵N]glutamine led to the formation of ¹⁵N-labeled glutamate, aspartate, and GABA. Specific quantitative values for the enrichment in each metabolite were not provided in the abstract. nih.gov

Nitrogen Flux from GABA to Other Metabolites

Conversely, the catabolism of GABA and the subsequent transfer of its nitrogen atom can be tracked using ¹⁵N-GABA. A study on tomato plants under salt stress investigated the metabolic fate of exogenously supplied ¹⁵N-GABA. The results demonstrated that the nitrogen from GABA is incorporated into a variety of other amino acids, highlighting the role of GABA as a nitrogen source and its integration into broader amino acid metabolism.

The study revealed that after entering the cells, ¹⁵N-GABA is primarily catabolized, and its ¹⁵N label is found in several other amino acids. This indicates a significant flux of nitrogen from GABA to other metabolic pathways. The following table summarizes the key amino acids that were found to be labeled with ¹⁵N derived from ¹⁵N-GABA in tomato leaves under salt stress.

| Metabolite | Fold Increase in Content (GABA + NaCl vs. NaCl) | ¹⁵N Incorporation Detected |

|---|---|---|

| GABA | 1.98 | Yes |

| Valine | 1.86 | Yes |

| Isoleucine | 1.82 | Yes |

| Leucine (B10760876) | 1.72 | Yes |

| Arginine | No significant change | Yes |

This table shows the significant increase in the content of several amino acids in the presence of exogenous GABA under salt stress, and that ¹⁵N from labeled GABA was incorporated into these amino acids, demonstrating a nitrogen flux from GABA.

Diverse Research Applications of 4 Aminobutyric Acid 15n in Biological Systems

Investigation of Metabolic Compartmentation and Inter-Cellular Exchange

The concept of metabolic compartmentation posits that distinct pools of the same metabolite can exist within a single cell or between different cell types, without freely mixing. ¹⁵N-GABA is an invaluable tool for probing these compartments, particularly within the intricate cellular landscape of the brain.

The metabolic interplay between neurons and astrocytes is fundamental to brain function. Astrocytes are crucial for clearing neurotransmitters from the synaptic cleft and recycling their components back to neurons. Dynamic isotope labeling studies using ¹⁵N-GABA in isolated mouse and human cerebral cortical slices have provided direct evidence for the significant role of astrocytes in GABA metabolism. nih.gov

Research has demonstrated that both the nitrogen and carbon backbone of GABA are robustly utilized for the synthesis of glutamine, a key precursor for the neurotransmitter glutamate (B1630785). nih.gov This process is indicative of active GABA metabolism within astrocytes. When brain slices were incubated with [¹⁵N]GABA, the ¹⁵N label was incorporated into glutamine, confirming that astrocytes take up and metabolize GABA. nih.gov This finding challenges the traditional view that synaptic GABA homeostasis is primarily managed by presynaptic recycling. nih.gov

Pharmacological studies further substantiate the role of astrocytes in this metabolic shuttle. Inhibition of the predominantly astrocytic GABA transporter subtype 3 (GAT3) resulted in a significant decrease in oxidative GABA metabolism. nih.gov Conversely, inhibition of the primarily neuronal GABA transporter subtype 1 (GAT1) with tiagabine (B1662831) did not produce the same effect, reinforcing the central role of astrocytes in the metabolic processing of GABA. nih.gov These findings highlight a crucial neuron-astrocyte GABA-glutamine cycle, where astrocytic uptake and metabolism of GABA are essential for replenishing the neurotransmitter pool.

Table 1: Key Findings from ¹⁵N-GABA Tracing in Neuron-Astrocyte Preparations

| Experimental Observation | Implication | Reference |

|---|---|---|

| Strong incorporation of ¹⁵N from [¹⁵N]GABA into glutamine | Active metabolism of GABA in astrocytes to support glutamine synthesis. | nih.gov |

| Inhibition of astrocytic GAT3 reduces GABA metabolism | Demonstrates the importance of astrocytic uptake for GABA processing. | nih.gov |

| Inhibition of neuronal GAT1 has minimal effect on GABA metabolism | Suggests a primary role for astrocytes over neurons in GABA clearance and metabolic processing. | nih.gov |

Within a cell, GABA exists in multiple pools, including a cytoplasmic (metabolic) pool and a vesicular (neurotransmitter) pool. While direct tracing of ¹⁵N-GABA to specific subcellular locations is technically challenging, its metabolic fate provides insights into its distribution. The synthesis of GABA from glutamate occurs in the cytoplasm of neurons. youtube.com From there, it is transported into synaptic vesicles by the vesicular inhibitory amino acid transporter (VGAT) for release as a neurotransmitter. nih.gov

GABA that is not packaged into vesicles or is taken up from the synapse can be metabolized. The primary catabolic enzyme, GABA transaminase (GABA-T), is located in the mitochondria of both neurons and glial cells. nih.gov By using ¹⁵N-GABA and tracing the ¹⁵N label into subsequent metabolites like glutamate and glutamine, researchers can infer the flux of GABA through these different subcellular compartments. For instance, the appearance of ¹⁵N in glutamate within the mitochondria would indicate that GABA has been taken up from the cytoplasm and is undergoing catabolism.

Quantitative Metabolic Flux Analysis (MFA) in vivo and in vitro

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways. ucdavis.edu The use of stable isotopes like ¹⁵N is central to MFA, allowing for the precise measurement of molecular turnover. nih.govnih.gov

Dual isotopic labeling experiments, often combining ¹³C and ¹⁵N tracers, provide a comprehensive view of both carbon and nitrogen metabolism. nih.gov By introducing ¹⁵N-GABA into a biological system and measuring the rate of ¹⁵N incorporation into downstream metabolites, researchers can determine the flux through GABAergic pathways. For example, the rate at which the ¹⁵N label from GABA appears in glutamate and then glutamine can be used to calculate the absolute and relative rates of GABA transamination and the glutamate-glutamine cycle.

This approach has been successfully applied in various biological systems, such as in Mycobacterium bovis BCG, to quantify carbon and nitrogen net fluxes in amino acid and nucleotide biosynthetic pathways. nih.gov While not specific to GABA, the methodology is directly transferable. Such studies have highlighted the central role of glutamate as a nitrogen donor for numerous transamination reactions. nih.gov In the context of the brain, ¹⁵N-GABA would allow for the precise quantification of the flux of nitrogen from the inhibitory neurotransmitter pool to the excitatory neurotransmitter precursor pool.

The turnover rate of a molecule reflects the balance between its synthesis and degradation. Stable isotopes are the gold standard for measuring these dynamics in vivo. By introducing ¹⁵N-GABA and monitoring the decay of the ¹⁵N signal in the GABA pool over time, its turnover rate can be determined. Similarly, the rate of appearance of the ¹⁵N label in other molecules provides a measure of their synthesis rate from GABA-derived nitrogen.

Studies using ¹⁵N-labeled amino acids, such as ¹⁵N-glycine, have been used to measure whole-body protein turnover. nih.govkisti.re.kr The principle involves administering the labeled compound and then measuring the enrichment of ¹⁵N in end products like urea (B33335) and ammonia (B1221849) in the blood. nih.gov A similar principle can be applied on a cellular level with ¹⁵N-GABA. The rate at which the ¹⁵N from GABA is incorporated into the broader amino acid pool and subsequently into proteins can be measured to determine protein turnover rates in specific cell types or tissues that actively metabolize GABA. For example, monitoring the incorporation of ¹⁵N from GABA into newly synthesized proteins in astrocytes would provide a direct measure of the contribution of GABA metabolism to astrocytic protein synthesis.

Table 2: Applications of ¹⁵N-GABA in Metabolic Flux and Turnover Studies

| Application | Methodology | Key Information Gained |

|---|---|---|

| Pathway Flux Analysis | Introduce ¹⁵N-GABA and measure the rate of ¹⁵N incorporation into downstream metabolites (e.g., glutamate, glutamine). | Absolute and relative rates of GABA catabolism and the GABA-glutamine cycle. |

| Metabolite Turnover | Monitor the decay of the ¹⁵N signal in the GABA pool after administration of ¹⁵N-GABA. | The half-life and overall turnover rate of the metabolic GABA pool. |

| Protein Turnover | Measure the rate of ¹⁵N incorporation from ¹⁵N-GABA into the total amino acid pool and subsequently into proteins. | The contribution of GABA-derived nitrogen to de novo protein synthesis. |

Enzymatic Reaction Mechanism Characterization and Inhibitor Studies

Understanding the mechanisms of enzymes involved in GABA metabolism is crucial for developing therapeutic strategies for various neurological disorders. ¹⁵N-GABA can be a valuable tool in these investigations.

The primary enzyme responsible for GABA degradation is GABA transaminase (GABA-T), a pyridoxal (B1214274) phosphate-dependent enzyme. nih.govpatsnap.com This enzyme transfers the amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate. nih.gov By using ¹⁵N-GABA, the transfer of the ¹⁵N-labeled amino group can be directly traced to the formation of ¹⁵N-glutamate, providing a clear and specific assay for GABA-T activity.

Inhibitors of GABA-T, such as vigabatrin (B1682217) and gabaculine (B1211371), are used as antiepileptic drugs because they increase the concentration of GABA in the brain. patsnap.comnih.gov ¹⁵N-GABA can be used to study the efficacy and mechanism of these inhibitors. In the presence of a GABA-T inhibitor, the rate of ¹⁵N transfer from GABA to glutamate would be expected to decrease significantly. This can be quantified using techniques like NMR or mass spectrometry.

For instance, studies using ¹³C-labeled glucose have shown that inhibition of GABA-T by gabaculine significantly reduces the rate of ¹³C incorporation into GABA, reflecting a blockade of the GABA shunt pathway. nih.gov A similar experimental design using ¹⁵N-GABA would allow researchers to specifically follow the fate of the nitrogen atom and quantify the extent of enzyme inhibition by measuring the reduction in ¹⁵N-glutamate and ¹⁵N-glutamine formation. This approach provides a dynamic and quantitative measure of the inhibitor's effect on its target enzyme in a physiological context.

Table of Compounds

| Compound Name |

|---|

| 4-Aminobutyric acid-15N |

| γ-aminobutyric acid |

| Glutamate |

| Glutamine |

| Tiagabine |

| α-ketoglutarate |

| Succinic semialdehyde |

| Vigabatrin |

| Gabaculine |

| Glycine |

| Urea |

Elucidation of Enzyme-Substrate Binding and Catalytic Cycles

The use of this compound (¹⁵N-GABA) has been instrumental in elucidating the intricacies of enzyme-substrate interactions and the catalytic mechanisms of enzymes involved in GABA metabolism. Stable isotope labeling allows researchers to trace the metabolic fate of GABA and quantify enzyme activity with high precision.

A notable application is in the study of GABA transaminase (GABA-T), a key enzyme in the GABA shunt pathway that converts GABA to succinic semialdehyde. nih.gov A stable-isotope dilution method was developed to measure the activity of GABA-T by tracking the formation of [¹⁵N]glutamic acid from [¹⁵N]GABA and α-ketoglutaric acid. nih.gov This technique provides a direct and sensitive means to quantify the catalytic rate of GABA-T, offering insights into its substrate binding and turnover. The method's accuracy allows for the detailed characterization of the enzyme's kinetic parameters, which is fundamental to understanding its role in both normal physiological processes and pathological conditions.

By using ¹⁵N-labeled substrates, researchers can overcome the limitations of older methods that relied on radioisotopes, providing a safer and more practical approach to studying enzyme kinetics. nih.gov This has facilitated a deeper understanding of how GABA-T interacts with its substrates and progresses through its catalytic cycle, forming the basis for further investigations into its regulation and inhibition.

Analysis of Enzyme Inhibition Kinetics and Mechanism-Based Inactivators

The study of enzyme inhibition is crucial for the development of therapeutic agents that target specific enzymes. This compound and other labeled compounds are valuable tools in the analysis of enzyme inhibition kinetics, particularly for enzymes like GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation. nih.govnih.gov

Mechanism-based inactivators are unreactive compounds that are converted into highly reactive species by the target enzyme itself, leading to the enzyme's irreversible inactivation. nih.govnih.gov This approach has been pivotal in designing drugs to treat conditions like epilepsy, where an excess of neuronal excitation can be corrected by increasing GABA levels through the inhibition of GABA-AT. nih.gov

Research in this area focuses on understanding the detailed chemical mechanisms by which these inactivators work. The general process for GABA-AT inactivators involves the initial formation of a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This is followed by a series of chemical transformations initiated by the enzyme's catalytic machinery, ultimately leading to the formation of a species that covalently binds to the enzyme, rendering it inactive. nih.gov

Key mechanistic pathways for GABA-AT inactivation include:

Tautomerization followed by Michael addition. nih.gov

Tautomerization followed by enamine formation and addition. nih.gov

Elimination followed by Michael addition or enamine formation. nih.gov

Tautomerization followed by aromatization. nih.gov

The development of a stable-isotope dilution assay using [¹⁵N]GABA has also proven effective in assessing the impact of inhibitors. For instance, the inhibition of GABA-T activity by vigabatrin, a known mechanism-based inactivator, was demonstrated using this method. nih.gov Such assays are critical for screening new potential inhibitors and characterizing their potency and mechanism of action.

Role of GABA in Non-Neurotransmitter Physiological Processes (excluding clinical aspects)

Plant Stress Acclimation and Signaling (e.g., drought, salinity)

Gamma-aminobutyric acid (GABA) is a significant metabolite and signaling molecule in plants, playing a crucial role in their adaptation to various abiotic stresses, including drought and salinity. nih.govmdpi.comnih.gov Plants rapidly accumulate GABA in response to environmental stressors. tandfonline.comnih.govresearchgate.net This accumulation is part of a complex signaling network that helps plants mitigate the detrimental effects of stress.

Under salinity stress, GABA contributes to maintaining cellular ion homeostasis, a critical factor for plant survival. nih.gov It has been shown to improve salinity tolerance in plants like Arabidopsis by enhancing cytosolic K⁺ retention and Na⁺ exclusion. nih.gov This is achieved, in part, by modulating the activity of H⁺-ATPases and the expression of key ion transporters. nih.gov Isotope tracing studies using ¹⁵N have confirmed that exogenously applied GABA can be taken up by plant roots and transported to other parts of the plant, where it influences metabolic pathways to enhance stress tolerance. nih.gov

In the context of drought stress, GABA helps by regulating stomatal opening to reduce water loss through transpiration. nih.govnih.gov It also functions as an osmolyte, contributing to osmotic adjustment, and enhances the plant's antioxidant defense system to combat oxidative damage caused by reactive oxygen species (ROS). mdpi.comnih.gov

The metabolic pathway known as the GABA shunt becomes particularly important under stress conditions. It bypasses two steps of the tricarboxylic acid (TCA) cycle, providing an alternative route for carbon and nitrogen metabolism and helping to maintain the cellular carbon-nitrogen balance. mdpi.comnih.gov

| Stress Condition | Role of GABA in Plant Response | Key Mechanisms |

| Salinity | Enhances tolerance by maintaining ion homeostasis. nih.gov | - Promotes cytosolic K⁺ retention and Na⁺ exclusion. nih.gov- Modulates activity of H⁺-ATPase and ion transporters. nih.gov- Contributes to osmotic adjustment. mdpi.com |

| Drought | Improves water-use efficiency and reduces oxidative damage. nih.govnih.gov | - Regulates stomatal opening to decrease transpiration. nih.govnih.gov- Acts as an osmolyte. mdpi.com- Enhances antioxidant enzyme activity. mdpi.comnih.gov |

| Hypoxia | Helps regulate intracellular pH and maintain carbon-nitrogen balance. nih.gov | - Proton consumption during GABA synthesis helps stabilize pH. nih.gov- GABA shunt provides an alternative pathway for the TCA cycle. nih.gov |

Microbial Metabolic Adaptation and Energy Utilization

Gamma-aminobutyric acid can serve as a crucial nutrient source for various microorganisms, enabling them to adapt to different environments. Many bacteria can utilize GABA as a sole source of carbon and nitrogen. nih.govfrontiersin.org This metabolic capability is facilitated by the GABA shunt pathway, which converts GABA into succinate (B1194679), an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orgmdpi.com

The key enzymes in this pathway are GABA transaminase (GabT) and succinate semialdehyde dehydrogenase (GabD). frontiersin.org GabT catalyzes the conversion of GABA and 2-oxoglutarate to succinic semialdehyde and glutamate. Subsequently, GabD oxidizes succinic semialdehyde to succinate, which then enters the TCA cycle to generate energy and metabolic precursors. frontiersin.org

In some bacteria, like Escherichia coli, mutations can lead to enhanced activity of these enzymes, allowing them to grow on GABA as their only nitrogen source. nih.gov Further mutations can enable the use of GABA as the sole source of both carbon and nitrogen. nih.gov In symbiotic nitrogen-fixing bacteria such as Rhizobium leguminosarum, studies using ¹⁵N₂ have shown that GABA is rapidly labeled in bacteroids within pea plant nodules. nih.gov This indicates an active GABA metabolism, which may play a role in energy generation and balancing carbon and nitrogen exchange between the bacteria and the host plant. nih.gov

The ability to utilize GABA is also a component of acid stress resistance in some bacteria. The decarboxylation of glutamate to GABA consumes a proton, helping to counteract acidic conditions in the cytoplasm. frontiersin.orgnih.gov

| Microorganism | Role of GABA Metabolism | Key Enzymes/Pathways |

| Escherichia coli | Can be utilized as a sole source of nitrogen and/or carbon. nih.gov | GABA transaminase (GabT), Succinate semialdehyde dehydrogenase (GabD). nih.gov |

| Corynebacterium glutamicum | Utilized as a carbon and nitrogen source. frontiersin.orgnih.gov | GABA shunt pathway. frontiersin.org |

| Rhizobium leguminosarum | Potential role in energy generation and C/N balance in symbiosis. nih.gov | GABA aminotransferase (GabT), ω-aminotransferases, Succinate semialdehyde dehydrogenase (GabD). nih.gov |

Organ-Specific Metabolic Investigations (e.g., pancreatic β-cells, synaptosomes)

Isotopically labeled compounds, including those with ¹⁵N, are invaluable for tracing metabolic pathways in specific cell types and organelles.

Synaptosomes: These are isolated nerve terminals that serve as a model system for studying synaptic function. Research using [¹⁵N]glutamate in rat brain synaptosomes has revealed details about GABA synthesis and metabolism at the synapse. nih.gov These studies have shown that glutamate is rapidly taken up by synaptosomes and its nitrogen is incorporated predominantly into aspartate and, to a lesser extent, into GABA. nih.gov This suggests that the primary route for glutamate nitrogen disposal in synaptosomes is through the aspartate aminotransferase reaction. Furthermore, studies using [U-¹³C]glutamine have demonstrated metabolic compartmentation, where endogenous glutamate formed from glutamine within the nerve terminal is preferentially used for GABA synthesis, as opposed to glutamate taken up from the extracellular space. nih.gov This highlights the intricate regulation and channeling of metabolites within the nerve terminal to support neurotransmitter synthesis.

| Organ/Cell Type | Metabolic Findings from Isotope Tracing | Key Metabolic Pathways Involved |

| Pancreatic β-cells | High concentration and active metabolism of GABA linked to insulin (B600854) secretion. nih.govmdpi.com | GABA shunt. mdpi.comfrontiersin.org |

| Synaptosomes | Preferential use of endogenously synthesized glutamate for GABA production. nih.gov Nitrogen from glutamate is primarily transferred to aspartate. nih.gov | GABA synthesis from glutamate, Aspartate aminotransferase pathway. nih.gov |

Future Directions and Emerging Research Frontiers in 4 Aminobutyric Acid 15n Studies

Advancement in High-Efficiency ¹⁵N-GABA Labeling Methodologies

Achieving high-level and consistent incorporation of the ¹⁵N isotope into GABA is fundamental for the accuracy and sensitivity of tracer studies. The efficiency of metabolic labeling can be influenced by several factors, including the purity of the ¹⁵N-labeled precursor, the duration of the labeling period, and the availability of the nitrogen source. nih.govfrontiersin.org Future research is focused on optimizing these parameters to ensure near-complete labeling of the GABA pool.

Key areas for advancement include the development of novel delivery mechanisms for ¹⁵N precursors to enhance uptake and incorporation into GABA. This is particularly relevant for in vivo studies in complex organisms where systemic distribution and metabolism can affect labeling efficiency. Furthermore, refining cell culture and microbial fermentation conditions will be crucial for producing highly enriched ¹⁵N-GABA for both research and potential clinical applications.

| Factor | Consideration for High-Efficiency Labeling |

| ¹⁵N Precursor Purity | Use of precursors with >99% isotopic purity is essential to maximize incorporation. |

| Labeling Duration | The time required to reach isotopic steady-state must be empirically determined for each biological system. |

| Nitrogen Source Availability | Controlled nutrient environments can direct nitrogen metabolism towards the synthesis of ¹⁵N-GABA. |

| Delivery Method | For in vivo studies, methods that ensure targeted and sustained delivery of the ¹⁵N precursor are being explored. |

Integration of ¹⁵N-GABA Data with Multi-Omics Technologies (e.g., Fluxomics, Proteomics, Metabolomics)

The true power of ¹⁵N-GABA as a tracer is realized when data from its metabolic fate is integrated with other large-scale biological datasets. This multi-omics approach provides a more holistic view of how changes in GABA metabolism are linked to broader cellular responses.

Metabolomics and Fluxomics: Tracer-based metabolomics with ¹⁵N-GABA allows for the precise tracking of the nitrogen atom as it is incorporated into various downstream metabolites. For instance, studies in tomato plants have used ¹⁵N-GABA to trace its catabolism into key amino acids. nih.gov Upon entering the cell, ¹⁵N-GABA is converted to ¹⁵N-glutamate, which then enters various metabolic pathways, including the synthesis of branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine, as well as arginine. nih.gov This provides a direct readout of the metabolic flux through the GABA shunt and its connections to other pathways. researchgate.netfrontiersin.org Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational approach that uses such isotope labeling data to accurately determine the rates of metabolic reactions across a network. nih.govnih.govresearchgate.net

Proteomics: Quantitative proteomics, often employing stable isotope labeling by amino acids in cell culture (SILAC), can be used in parallel with ¹⁵N-GABA studies to correlate changes in metabolic flux with the expression levels of key enzymes and transporters involved in GABA metabolism and signaling. nih.govbiorxiv.orgbiorxiv.orgnih.gov For example, a decrease in the flux of ¹⁵N-GABA through a particular pathway could be correlated with the downregulation of a specific GABA transaminase isozyme identified through proteomic analysis. Multi-omics studies have already begun to reveal GABAergic dysfunction in conditions like traumatic brainstem injury by combining transcriptomics, proteomics, and metabolomics. nih.gov

The following table illustrates the potential for integrating ¹⁵N-GABA metabolomics data with proteomics, based on findings from a study on ¹⁵N-GABA metabolism in tomato plants under salt stress. nih.gov

| ¹⁵N-Labeled Metabolite | Change in Abundance (under salt stress) | Potentially Correlated Protein Expression Changes (Proteomics) |

| ¹⁵N-Valine | Increased | Upregulation of branched-chain amino acid aminotransferases |

| ¹⁵N-Leucine | Increased | Upregulation of enzymes in the leucine biosynthesis pathway |

| ¹⁵N-Isoleucine | Increased | Upregulation of threonine deaminase and other isoleucine synthesis enzymes |

| ¹⁵N-Arginine | No significant change | Stable expression of enzymes in the arginine biosynthesis pathway |

Development of Sophisticated Computational Models for ¹⁵N-GABA Metabolic Networks

To fully interpret the complex datasets generated from ¹⁵N-GABA tracer studies, sophisticated computational models are essential. These models can simulate the flow of the ¹⁵N label through the metabolic network, predict steady-state and dynamic changes in metabolite concentrations, and identify key regulatory points.

Future models will likely incorporate kinetic parameters of enzymes, transporter efficiencies, and regulatory interactions to create dynamic simulations of GABA metabolism. By inputting ¹⁵N-GABA labeling data, these models can be refined to more accurately reflect in vivo metabolic realities. nih.gov Such models can be used to predict how genetic mutations or pharmacological interventions affecting GABA-metabolizing enzymes, like GABA aminotransferase, might alter the metabolic network. nih.gov This in silico approach can guide further experimental work and provide a deeper understanding of the systemic effects of altered GABA metabolism.

Innovative High-Throughput Screening and Analytical Platforms Utilizing ¹⁵N-GABA

The development of high-throughput screening (HTS) and advanced analytical platforms is crucial for leveraging ¹⁵N-GABA in large-scale studies, such as drug discovery and systems biology.

High-Throughput Screening: While current HTS platforms are not specifically designed for ¹⁵N-labeled compounds, the principles can be adapted. mssm.edu For example, mass spectrometry-based HTS assays could be developed to screen for inhibitors or activators of GABA-metabolizing enzymes by quantifying the conversion of ¹⁵N-GABA to its downstream metabolites in a multi-well plate format. nih.govnih.gov The use of an isotopically labeled substrate provides high specificity and reduces interference from other components in the assay mixture.

Analytical Platforms: Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are enhancing the ability to detect and quantify ¹⁵N-labeled metabolites. nih.gov High-resolution mass spectrometry can distinguish between different isotopomers of a metabolite, providing detailed information about the specific metabolic pathways that are active. researchgate.net Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are continuously being improved for higher sensitivity and throughput, enabling the analysis of ¹⁵N-GABA and its metabolites in complex biological samples. nih.govshodex.com